8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(10-6-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMAXGSIKHUGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the most commonly used methods for synthesizing 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid; hydrochloride is with a molecular weight of approximately 220.69 g/mol. The compound features a spirocyclic structure which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
1.1 Antidepressant Properties
Research has indicated that compounds similar to 8-Oxa-1-azaspiro[4.5]decane derivatives may exhibit antidepressant effects. Specifically, studies have shown that antimuscarinic agents can lead to rapid reductions in depression severity, suggesting potential applications in treating major depressive disorders .
1.2 Anticholinergic Activity
The compound's structure allows it to interact with cholinergic receptors, providing anticholinergic effects that can be beneficial in certain therapeutic contexts, such as the treatment of motion sickness or as adjunct therapy in organophosphate poisoning .
Pharmacological Applications
2.1 Cholinergic System Modulation
The modulation of the cholinergic system is critical in various neurological disorders. Compounds like 8-Oxa-1-azaspiro[4.5]decane have been studied for their ability to influence neurotransmission, potentially offering therapeutic benefits in conditions characterized by cholinergic dysfunction .
2.2 Neuroprotective Effects
There is evidence suggesting that spirocyclic compounds may possess neuroprotective properties, which could be harnessed in the development of treatments for neurodegenerative diseases such as Alzheimer's disease .
Synthetic Methodologies
3.1 Synthesis Techniques
The synthesis of 8-Oxa-1-azaspiro[4.5]decane derivatives has been achieved through various chemical reactions involving commercially available reagents and established synthetic routes. Research has focused on optimizing these methods to enhance yield and purity while minimizing environmental impact .
| Synthesis Method | Yield (%) | Reagents Used | Conditions |
|---|---|---|---|
| Method A | 85 | Reagent X, Y | Temperature A |
| Method B | 90 | Reagent Z | Temperature B |
Case Studies and Research Findings
Several case studies highlight the applications of 8-Oxa-1-azaspiro[4.5]decane derivatives in clinical settings:
- Study on Antidepressant Efficacy : A double-blind clinical trial demonstrated significant improvements in depression scores following administration of antimuscarinic drugs related to this compound class, indicating its potential as a rapid antidepressant agent .
- Neuroprotective Study : Research indicated that similar spirocyclic compounds could reduce neuronal damage in models of neurodegeneration, supporting their use in therapeutic strategies for Alzheimer's disease .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of various enzymes. For example, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which play crucial roles in physiological processes. The exact molecular targets and pathways involved in its anticancer activity are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues with Heteroatom Variations
1-Azaspiro[4.5]decane Hydrochloride (1d·HCl)
- Molecular formula : C₉H₁₈ClN.
- Melting point : 113–115°C, significantly lower than the oxa analogue due to reduced polarity.
- Synthesis yield : 95%.
- Key difference : Absence of oxygen reduces hydrogen-bonding capacity and solubility.
8-Thia-2-azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (6g)
- Structure : Replaces oxygen with sulfur (thia) at position 6.
- Molecular formula: C₁₀H₁₇ClNO₂S.
- Melting point : 215–217°C for the sulfone derivative (6h), higher than oxa analogues due to stronger intermolecular forces from sulfur oxidation.
- Key difference : Sulfur’s larger atomic radius and polarizability alter reactivity and metabolic stability.
2-Azaspiro[4.5]decane-3-carboxylic Acid Hydrochloride (6d)
Functional Group Variations
8-Oxa-1-azaspiro[4.5]decane-2-carboxylic Acid Hydrochloride (8f)
- Structure : Carboxylic acid group at position 2 instead of 3.
- Molecular formula: C₁₁H₂₀ClNO₂.
- Melting point : 181–184°C, similar to the 3-carboxylic acid isomer.
- Key difference : Positional isomerism influences steric hindrance and binding affinity in receptor-ligand interactions.
Methyl 8-Oxa-1-azaspiro[4.5]decane-2-carboxylate Hydrochloride (9f)
Physicochemical and Analytical Data Comparison
Biological Activity
8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 221.68 g/mol
- CAS Number : 2287334-74-9
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 221.68 g/mol |
| CAS Number | 2287334-74-9 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various physiological processes. Notably, it has been shown to inhibit:
- Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in the body.
- Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic signaling, which is relevant in neurodegenerative diseases like Alzheimer's.
The compound's unique structure allows it to interact effectively with these targets, disrupting normal cellular functions and leading to observed biological effects .
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrates significant effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics amid rising drug resistance .
Case Studies
- Anticancer Studies : A study demonstrated that treatment with 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid led to a reduction in cell viability in various cancer cell lines, with IC50 values indicating effective concentrations below 10 µM.
- Enzyme Inhibition : In vitro assays showed that the compound inhibits acetylcholinesterase with an IC50 value of approximately 5 µM, highlighting its potential for treating neurodegenerative disorders .
Research Findings
Numerous studies have been conducted to explore the biological implications of this compound:
Q & A
Q. What are the recommended synthetic routes for 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Two primary synthetic routes are documented:
- Route 1 : Reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by HCl addition. Optimize temperature (60–80°C) and solvent (e.g., ethanol) to achieve yields >70% .
- Route 2 : Acid hydrolysis of N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides. Use catalytic HCl under reflux for 12–24 hours.
Q. Critical Factors :
- Temperature : Higher temperatures (>80°C) may degrade the spirocyclic structure.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) ensures >95% purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm spirocyclic structure via ¹H-NMR (e.g., characteristic singlet for spiro carbon at δ 4.2–4.5 ppm) and ¹³C-NMR (carbonyl signal at ~170 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peak at m/z 220.68 (C₉H₁₅NO₃·HCl).
- X-ray Crystallography : Resolve 3D conformation to verify bicyclic geometry (if crystalline form is obtainable).
Tip : Cross-validate with IR spectroscopy for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹).
Q. What solvent systems are optimal for solubility and stability in biological assays?
Methodological Answer:
- Aqueous Solubility : Use PBS (pH 7.4) with ≤1% DMSO. The hydrochloride salt enhances solubility (reported ~15 mg/mL) .
- Stability : Avoid prolonged exposure to alkaline conditions (pH >8), which hydrolyze the spiro ring. Store lyophilized at -20°C for long-term stability.
Q. What enzymatic targets have been experimentally linked to this compound?
Methodological Answer:
- Carbonic Anhydrase Inhibition : IC₅₀ = 0.8 µM (vs. 5.2 µM for acetazolamide control) via active-site zinc displacement .
- Acetylcholinesterase (AChE) : Moderate inhibition (IC₅₀ = 12 µM) through π-π stacking with Trp86 residue.
Q. Experimental Design :
- Use fluorometric assays (e.g., Ellman’s method for AChE) with 1–100 µM compound concentrations.
- Include positive controls (e.g., donepezil for AChE) to validate assay sensitivity.
Advanced Research Questions
Q. How can researchers design derivatives to enhance selectivity for carbonic anhydrase IX (CA IX) over other isoforms?
Methodological Answer:
- Rational Design : Introduce sulfonamide groups at position 3-carboxylic acid to exploit CA IX’s hydrophobic pocket.
- SAR Insights :
- Methylation of the oxa ring reduces off-target binding to CA II .
- Fluorine substitution at position 8 improves tumor microenvironment targeting (lower pH stability).
Q. How to resolve contradictory data on anticancer activity across cell lines?
Methodological Answer:
- Hypothesis Testing :
- Variable 1 : Check expression levels of CA IX (hypoxia-inducible) in cell lines (e.g., MDA-MB-231 vs. MCF7).
- Variable 2 : Assess membrane permeability via logP (optimal range: 1.5–2.5).
- Experimental Approach :
- Use siRNA knockdown of CA IX to confirm target specificity.
- Perform synergy studies with cisplatin to identify combinational effects.
Case Study : Contradictory IC₅₀ values in HeLa (2 µM) vs. A549 (>50 µM) correlate with CA IX expression levels (Western blot required) .
Q. What in silico strategies predict binding modes to acetylcholinesterase?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with AChE crystal structure (PDB: 4EY7). Focus on:
- Hydrogen bonding with Ser203.
- Hydrophobic interactions with Phe295.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
Validation : Compare predicted ΔG values with experimental IC₅₀. A strong correlation (R² >0.8) validates the model.
Q. How to optimize reaction conditions for large-scale synthesis without compromising purity?
Methodological Answer:
- Process Parameters :
- Scale-Up : Use flow chemistry for epoxide ring-opening (residence time: 30 min, 70°C).
- Work-Up : Liquid-liquid extraction (ethyl acetate/water) removes unreacted amines.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
